N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
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Description
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C11H6ClN3O3S and its molecular weight is 295.7. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
A study by Prabakaran, Manivarman, & Bharanidharan (2021) synthesized derivatives related to the compound of interest and evaluated their in vitro antioxidant activity. They found potential antioxidant effects, indicating possible applications in areas requiring oxidative stress mitigation.
Synthesis and Tautomerism
Koparır, Çetin, & Cansiz (2005) conducted research on the synthesis of 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, closely related to the queried compound. Their study described the structural confirmation and thiol-thione tautomeric equilibrium of these compounds, contributing to the understanding of their chemical behavior and potential applications in synthetic chemistry (Koparır, Çetin, & Cansiz, 2005).
Synthesis Techniques
Aleksandrov & El’chaninov (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which shares a structural resemblance with the target compound. Their work included various electrophilic substitution reactions, providing insights into methods of synthesis that could be relevant for the development of similar compounds (Aleksandrov & El’chaninov, 2017).
Antibacterial and Antifungal Properties
Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh (2017) studied 1,3,4-oxadiazole derivatives, which showed notable antibacterial and antifungal activities. This suggests a potential application for the queried compound in the development of new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Chelating Properties
Varde & Acharya (2017) investigated the chelating properties of metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules. The study evaluated these chelates' potential for applications where chelating properties are essential, such as in catalysis or material science (Varde & Acharya, 2017).
Antidiabetic Screening
Lalpara, Vachhani, Hadiyal, Goswami, & Dubal (2021) conducted research on N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. Their in vitro antidiabetic activity screening could indicate potential applications in diabetes treatment or management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O3S/c12-8-4-3-7(19-8)10-14-15-11(18-10)13-9(16)6-2-1-5-17-6/h1-5H,(H,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCONKPBVBXUYHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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